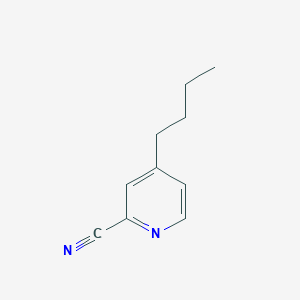
4-Butylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, featuring a butyl group at the fourth position and a nitrile group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridine-2-carbonitrile typically involves the reaction of 4-butylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrile group is introduced at the second position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Butylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Butylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various chemicals used in industrial processes.
作用機序
The mechanism of action of 4-Butylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In materials science, its electronic properties are exploited to develop new materials. The exact pathways and molecular targets vary based on the specific use case.
類似化合物との比較
4-tert-Butylpyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
4-Methylpyridine-2-carbonitrile: Features a methyl group at the fourth position.
4-Ethylpyridine-2-carbonitrile: Contains an ethyl group at the fourth position.
Uniqueness: 4-Butylpyridine-2-carbonitrile is unique due to its specific combination of a butyl group and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
142730-56-1 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
4-butylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-3-4-9-5-6-12-10(7-9)8-11/h5-7H,2-4H2,1H3 |
InChIキー |
YQZRZYMVMSUIQT-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=NC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)

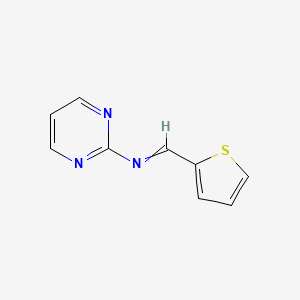
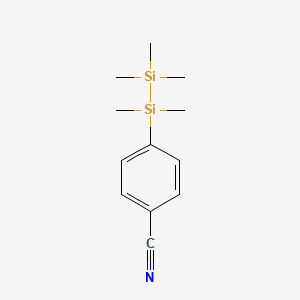

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
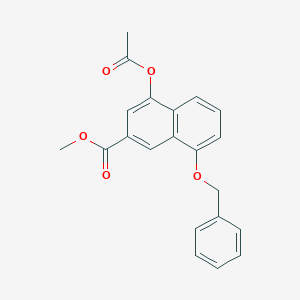
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
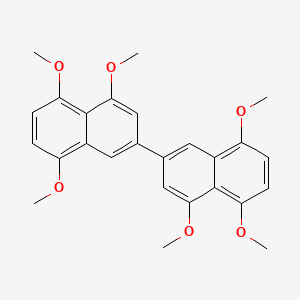

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

